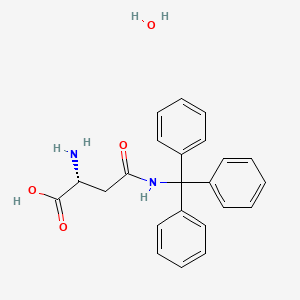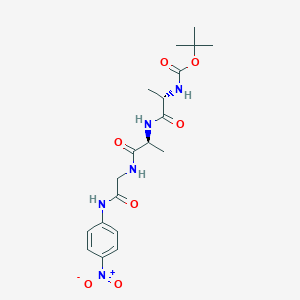
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Overview
Description
Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
Ethyl 2-aminothiazole-5-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was 50%, with a melting point of 196–198 °C . Another synthetic pathway involved the treatment of 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.202 g/mol . The IUPAC name is ethyl 2-amino-1,3-thiazole-5-carboxylate .Chemical Reactions Analysis
2-Aminothiazoles are significant in organic medicinal compounds and are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-5-carboxylate is a solid with a melting point of 159-163 °C . It has a molecular weight of 172.21 g/mol . The compound is sensitive to light and moisture .Scientific Research Applications
Anticancer Agent
- Field : Oncology
- Application : 2-aminothiazole derivatives have been evaluated for their antitumor activity against various human tumor cell lines .
- Method : The compounds are synthesized and then tested on various human tumor cell lines .
- Results : Some compounds have shown significant activity. For example, one compound indicated significant activity toward RPMI-8226 leukemia cell line (GI 50 = 0.08 µM), and showed a wide spectrum activity against a set of 60 different human tumor cell lines .
Antioxidant
- Field : Biochemistry
- Application : 2-aminothiazole derivatives can act as antioxidants .
- Method : The antioxidant activity of these compounds is usually evaluated using various biochemical assays .
- Results : The results vary depending on the specific derivative and the assay used .
Antimicrobial Agent
- Field : Microbiology
- Application : 2-aminothiazole derivatives can have antimicrobial properties .
- Method : The antimicrobial activity is typically evaluated by testing the compounds against various bacterial and fungal strains .
- Results : The results can vary, but some 2-aminothiazole derivatives have shown promising antimicrobial activity .
Anti-inflammatory Agent
- Field : Pharmacology
- Application : 2-aminothiazole derivatives can act as anti-inflammatory agents .
- Method : The anti-inflammatory activity is usually evaluated using various in vitro and in vivo models of inflammation .
- Results : Some 2-aminothiazole derivatives have shown significant anti-inflammatory activity .
Safety And Hazards
While specific safety and hazard information for Ethyl 5-aminothiazole-2-carboxylate hydrochloride is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .
Future Directions
2-Aminothiazole-based compounds, such as Ethyl 5-aminothiazole-2-carboxylate hydrochloride, have shown promising therapeutic roles and have been broadly used to remedy different kinds of diseases . This has led to their wide innovations and they have produced attention amongst medicinal chemists . The future of these compounds could involve further exploration and development of synthetic pathways and potential therapeutic applications .
properties
IUPAC Name |
ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBSQNMRISXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminothiazole-2-carboxylate hydrochloride | |
CAS RN |
1803583-69-8 | |
| Record name | 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)







